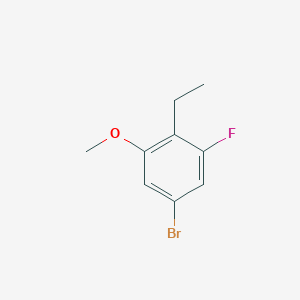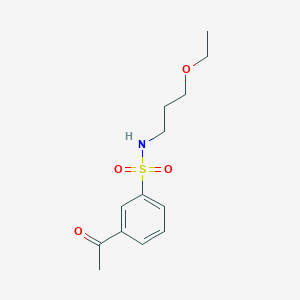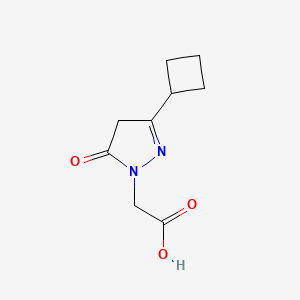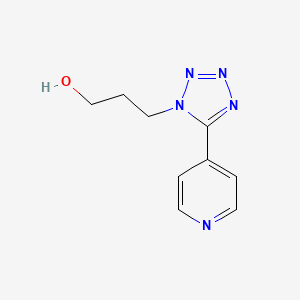![molecular formula C15H21NO2 B7628667 3-[3-(4-Methylpiperidin-1-yl)phenyl]propanoic acid](/img/structure/B7628667.png)
3-[3-(4-Methylpiperidin-1-yl)phenyl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[3-(4-Methylpiperidin-1-yl)phenyl]propanoic acid, commonly known as MPAA, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPAA belongs to the class of compounds known as GABA analogs, which have been shown to have a wide range of pharmacological effects, including anxiolytic, anticonvulsant, and hypnotic properties.
作用机制
The exact mechanism of action of MPAA is not fully understood, but it is believed to act as a GABA analog, binding to GABA receptors in the brain and modulating the activity of the neurotransmitter GABA. GABA is an inhibitory neurotransmitter that plays a key role in regulating anxiety and other physiological processes.
Biochemical and Physiological Effects:
MPAA has been shown to have a number of biochemical and physiological effects, including anxiolytic, anticonvulsant, and hypnotic properties. In animal studies, MPAA has been shown to reduce anxiety-related behaviors and increase the duration of sleep. It has also been shown to have anticonvulsant effects, suggesting that it may be useful in the treatment of epilepsy.
实验室实验的优点和局限性
One of the main advantages of MPAA for lab experiments is its well-defined chemical structure, which allows for precise dosing and control over experimental conditions. Additionally, MPAA has been extensively studied in animal models, making it a well-established tool for research. However, one limitation of MPAA is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are a number of potential future directions for research on MPAA. One area of interest is in the development of novel analogs with improved pharmacological properties, such as increased solubility or selectivity for specific GABA receptor subtypes. Another potential direction is in the investigation of the molecular mechanisms underlying the anxiolytic and anticonvulsant effects of MPAA, which could lead to the development of new therapeutic approaches for anxiety disorders and epilepsy. Finally, there is a need for further clinical studies to evaluate the safety and efficacy of MPAA in humans.
合成方法
The synthesis of MPAA involves the reaction of 4-methylpiperidine with 3-bromoacetophenone in the presence of a base, followed by reduction of the resulting ketone with sodium borohydride. The final product is obtained after purification by column chromatography.
科学研究应用
MPAA has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research is in the treatment of anxiety disorders. Studies have shown that MPAA has anxiolytic effects in animal models, and it has been suggested that it may be effective in the treatment of anxiety in humans.
属性
IUPAC Name |
3-[3-(4-methylpiperidin-1-yl)phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-12-7-9-16(10-8-12)14-4-2-3-13(11-14)5-6-15(17)18/h2-4,11-12H,5-10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQQALLQUKWUYGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC=CC(=C2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(3-Bromophenyl)sulfonylpiperazin-1-yl]pyrimidine](/img/structure/B7628593.png)


![1-[(Tert-butoxy)carbonyl]-4-ethoxypiperidine-4-carboxylic acid](/img/structure/B7628609.png)
![3,4-dimethyl-N-[(4-methylphenyl)methyl]benzenesulfonamide](/img/structure/B7628619.png)



![N'-(4-ethoxyphenyl)sulfonyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbohydrazide](/img/structure/B7628653.png)
![3-[4-(3-Fluoro-phenyl)-pyrazol-1-yl]-propylamine](/img/structure/B7628658.png)



